molecular formula C32H48O5 B8058408 Acetyl-11-keto-beta-boswellic acid

Acetyl-11-keto-beta-boswellic acid

Cat. No.: B8058408
M. Wt: 512.7 g/mol
InChI Key: HMMGKOVEOFBCAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetyl-11-keto-beta-boswellic acid is a complex organic compound with a unique structure. It belongs to the class of triterpenoids, which are known for their diverse biological activities. This compound is characterized by its multiple fused rings and various functional groups, including an acetyloxy group and a carboxylic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetyl-11-keto-beta-boswellic acid involves multiple steps. One common method starts with the precursor compound oleanolic acid. The process includes acetylation, oxidation, and carboxylation reactions under controlled conditions. The acetylation is typically carried out using acetic anhydride in the presence of a base like pyridine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Acetyl-11-keto-beta-boswellic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols.

    Substitution: The acetyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

Acetyl-11-keto-beta-boswellic acid has several scientific research applications:

    Chemistry: It is used as a starting material for the synthesis of other complex molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the development of new materials and as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of Acetyl-11-keto-beta-boswellic acid involves its interaction with specific molecular targets and pathways. The compound can modulate signaling pathways involved in inflammation and cell proliferation. It may also interact with enzymes and receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Oleanolic Acid: A precursor in the synthesis of the compound, known for its anti-inflammatory and hepatoprotective properties.

    Ursolic Acid: Similar in structure and biological activity, used in various therapeutic applications.

    Betulinic Acid: Another triterpenoid with anticancer and antiviral properties.

Uniqueness

Acetyl-11-keto-beta-boswellic acid is unique due to its specific functional groups and the resulting biological activities

Properties

IUPAC Name

3-acetyloxy-4,6a,6b,8a,11,12,14b-heptamethyl-14-oxo-1,2,3,4a,5,6,7,8,9,10,11,12,12a,14a-tetradecahydropicene-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H48O5/c1-18-9-12-28(4)15-16-30(6)21(25(28)19(18)2)17-22(34)26-29(5)13-11-24(37-20(3)33)32(8,27(35)36)23(29)10-14-31(26,30)7/h17-19,23-26H,9-16H2,1-8H3,(H,35,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMMGKOVEOFBCAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CCC3(C(=CC(=O)C4C3(CCC5C4(CCC(C5(C)C(=O)O)OC(=O)C)C)C)C2C1C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H48O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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